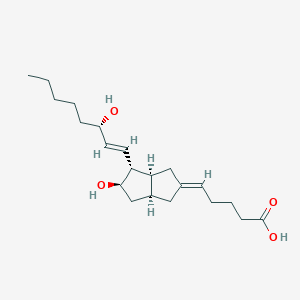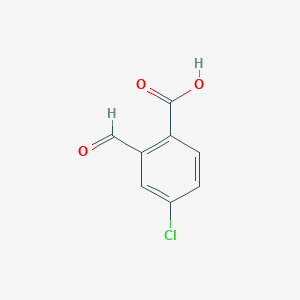
2-ヒドラジノキノリン
概要
説明
2-Hydrazinoquinoline (2-HQ) is a heterocyclic compound and a member of the hydrazinoquinoline family. It is a highly versatile compound with a wide range of applications in the scientific field. 2-HQ has been used in the synthesis of various drugs and compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
メタボロミクス調査
2-ヒドラジノキノリンは、メタボロミクス研究において、液体クロマトグラフィー質量分析 (LC-MS) の誘導体化剤として使用されます。 これは、糖尿病性ケトアシドーシスなどの代謝性疾患を理解するために重要な、生物学的試料中の短鎖カルボン酸、アルデヒド、およびケトン類の分析を容易にします .
糖尿病研究
この化合物は、特に1型糖尿病誘発性代謝変化の研究において、糖尿病研究において重要な役割を果たしています。 ストレプトゾトシン処理マウスからの尿サンプルを誘導体化することで、研究者は糖尿病によって引き起こされる代謝的混乱の速度論を追跡することができます .
化学誘導体化
2-ヒドラジノキノリンは、さまざまな代謝物の同時LC-MS分析を最適化する、新規誘導体化剤として機能します。 このプロセスは、代謝物の検出と定量を強化し、代謝状態のより明確な画像を提供します .
医薬品用途
医薬品分野では、2-ヒドラジノキノリンは、さまざまな薬物によって影響を受ける代謝経路を調査するために使用されます。 これは、薬物の作用機序とその代謝産物を理解するのに役立ちます .
農薬研究
この化合物は、植物や害虫の代謝プロセスを研究するために、農薬研究に適用されます。 これは、新しい殺虫剤の開発と作物保護戦略の改善を支援します .
染料分野
2-ヒドラジノキノリンは、染料の合成のために染料業界に関与しています。 その化学的特性により、さまざまな用途に特化した特性を持つ着色剤を作成できます .
作用機序
Target of Action
2-Hydrazinoquinoline, also known as 2-Hydrazinylquinoline, is a hydrazine reagent . It primarily targets carbonyl compounds , specifically aldehydes and ketones . These compounds play crucial roles in various metabolic pathways, serving as intermediates and end products .
Mode of Action
The interaction of 2-Hydrazinoquinoline with its targets results in the formation of hydrazone derivatives . This occurs through two main reactions:
- Esterification reaction : This involves the reaction between 2-Hydrazinoquinoline and a carboxyl group present in carboxylic acids .
- Formation of Schiff bases : This involves the reaction between 2-Hydrazinoquinoline and a carbonyl group present in aldehydes and ketones .
Biochemical Pathways
The biochemical pathways affected by 2-Hydrazinoquinoline are those involving short-chain carboxylic acids, aldehydes, and ketones . These compounds are substrates and products of numerous enzymatic reactions, intermediate metabolites in both anabolic and catabolic metabolism, building blocks for complex biomolecules, regulators of metabolic pathways, and causes of metabolic disorders and oxidative stress .
Pharmacokinetics
It’s worth noting that the compound is compatible with biological samples, as demonstrated by its successful derivatization of urine, serum, and liver extract samples .
Result of Action
The result of 2-Hydrazinoquinoline’s action is the formation of hydrazone derivatives of carbonyl compounds . This improves the ionization efficiency and selectivity of detection, which is particularly useful in liquid chromatography-mass spectrometry (LC-MS) analysis .
Action Environment
This suggests that 2-Hydrazinoquinoline can operate effectively in different biological environments.
Safety and Hazards
将来の方向性
2-Hydrazinoquinoline has been developed as an effective derivatization agent for simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples . The potential use of 2-Hydrazinoquinoline derivatization to characterize metabolic changes has been demonstrated . This could serve as a useful tool for the LC-MS-based metabolomic investigation of endogenous metabolism .
生化学分析
Biochemical Properties
2-Hydrazinoquinoline plays a significant role in biochemical reactions. It reacts with carboxylic acids to form esters and with aldehydes and ketones to form Schiff bases . The formation of these derivatives is attributed to the esterification reaction between 2-Hydrazinoquinoline and a carboxyl group, and the formation of Schiff bases between 2-Hydrazinoquinoline and a carbonyl group .
Cellular Effects
The effects of 2-Hydrazinoquinoline on cells and cellular processes are primarily observed through its role as a derivatization agent in liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, aldehydes, and ketones in biological samples . This process allows for the identification and elucidation of metabolites associated with various metabolic disruptions .
Molecular Mechanism
At the molecular level, 2-Hydrazinoquinoline exerts its effects through its interactions with biomolecules. It forms esters with carboxylic acids and Schiff bases with aldehydes and ketones . These reactions enhance the ionization efficiency and selectivity of detection in LC-MS analyses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydrazinoquinoline can change over time. For instance, it has been used to characterize the kinetics of type 1 diabetes-induced metabolic changes in streptozotocin-treated mice
Metabolic Pathways
2-Hydrazinoquinoline is involved in the metabolic pathways of carboxylic acids, aldehydes, and ketones . It reacts with these compounds to form derivatives, which can then be analyzed using LC-MS . This process allows for the identification of metabolites associated with various metabolic disruptions .
特性
IUPAC Name |
quinolin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVCLSHKMIGEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065945 | |
| Record name | 2(1H)-Quinolinone, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15793-77-8 | |
| Record name | 2-Hydrazinoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-hydrazinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydrazinoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2-hydrazinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-quinolylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydrazinylquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MG52EZF59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)

![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)

